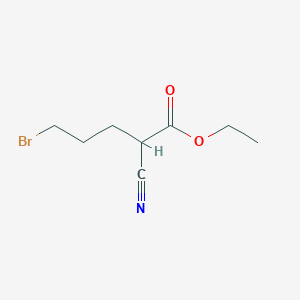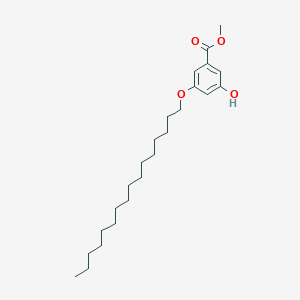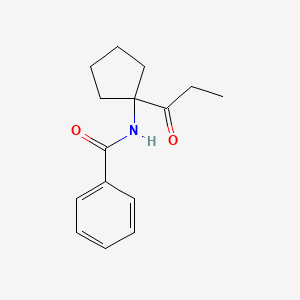
Ethyl 5-bromo-2-cyanopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-bromo-2-cyanopentanoate is an organic compound with the molecular formula C8H12BrNO2 It is a derivative of pentanoic acid, featuring a bromine atom and a cyano group attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-2-cyanopentanoate can be synthesized through a multi-step process. One common method involves the bromination of ethyl 2-cyanopentanoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the bromination at the desired position on the carbon chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain consistent reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-bromo-2-cyanopentanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiolate (RS-).
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile, products such as ethyl 5-hydroxy-2-cyanopentanoate, ethyl 5-amino-2-cyanopentanoate, or ethyl 5-thio-2-cyanopentanoate can be formed.
Reduction: Ethyl 5-bromo-2-aminopentanoate.
Hydrolysis: 5-bromo-2-cyanopentanoic acid.
Aplicaciones Científicas De Investigación
Ethyl 5-bromo-2-cyanopentanoate is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of more complex molecules.
Pharmaceutical research: Potential precursor for the development of new drugs.
Material science: Used in the preparation of polymers and other advanced materials.
Biological studies: Investigated for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of ethyl 5-bromo-2-cyanopentanoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In reduction reactions, the cyano group is converted to an amine group through the addition of hydrogen atoms.
Comparación Con Compuestos Similares
Ethyl 5-bromo-2-cyanopentanoate can be compared with similar compounds such as:
Ethyl 5-chloro-2-cyanopentanoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Ethyl 5-bromo-2-aminopentanoate: Similar structure but with an amine group instead of a cyano group, resulting in different chemical behavior.
Ethyl 5-bromo-2-hydroxypentanoate: Similar structure but with a hydroxyl group instead of a cyano group, affecting its reactivity and applications.
This compound is unique due to the presence of both a bromine atom and a cyano group, which confer distinct reactivity and potential for diverse applications in scientific research and industry.
Propiedades
Número CAS |
344294-88-8 |
|---|---|
Fórmula molecular |
C8H12BrNO2 |
Peso molecular |
234.09 g/mol |
Nombre IUPAC |
ethyl 5-bromo-2-cyanopentanoate |
InChI |
InChI=1S/C8H12BrNO2/c1-2-12-8(11)7(6-10)4-3-5-9/h7H,2-5H2,1H3 |
Clave InChI |
IVGKJRXZBLBLHV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCCBr)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B14243278.png)




![4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol](/img/structure/B14243301.png)


![1H-Pyrrole, 2,5-bis[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]-](/img/structure/B14243327.png)



![4,4'-[Sulfinylbis(sulfanylmethanylylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)](/img/structure/B14243339.png)
